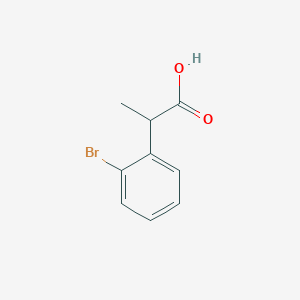

2-(2-Bromophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZQYHDLSHWBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566298 | |

| Record name | 2-(2-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153184-13-5 | |

| Record name | 2-(2-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenyl Propanoic Acid

Classical Synthetic Routes

Classical approaches to synthesizing 2-(2-Bromophenyl)propanoic acid often rely on well-established reactions in organic chemistry, primarily utilizing Grignard reagents or starting from commercially available benzaldehyde (B42025) derivatives.

Grignard Reagent-Based Approaches from Aryl Bromides

A common and versatile method for the formation of carbon-carbon bonds is the Grignard reaction. masterorganicchemistry.com In the synthesis of this compound, this typically involves the reaction of an appropriate Grignard reagent with a suitable electrophile.

One such pathway begins with 1-bromo-2-methylbenzene (o-bromotoluene). This starting material can be reacted with magnesium in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, (2-methylphenyl)magnesium bromide. leah4sci.com This organometallic species is a potent nucleophile. mnstate.edu Subsequent reaction with carbon dioxide (CO2), often introduced as dry ice, followed by an acidic workup, yields 2-(2-methylphenyl)acetic acid. masterorganicchemistry.com The final step involves the bromination of this intermediate to introduce the bromine atom at the desired position on the phenyl ring, though achieving regioselectivity can be a challenge.

Alternatively, a Grignard reagent can be prepared from 1,2-dibromobenzene. Reaction with magnesium would form 2-bromophenylmagnesium bromide. This can then be reacted with a propylene (B89431) oxide equivalent or a protected propionaldehyde (B47417) to introduce the propanoic acid side chain. However, controlling the reactivity and preventing side reactions, such as the formation of biphenyl (B1667301) derivatives, is crucial.

A related approach involves the use of a Grignard reagent to introduce a methyl group. For instance, methyl 2-bromobenzoate (B1222928) can be reacted with methylmagnesium bromide. chemicalbook.com In this case, the Grignard reagent adds to the ester carbonyl group twice to form 2-(2-bromophenyl)-2-propanol after workup. masterorganicchemistry.com While this does not directly yield the desired propanoic acid, it demonstrates the utility of Grignard reagents in building the carbon skeleton.

Table 1: Grignard Reagent-Based Synthesis Approaches

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| o-Bromotoluene | 1. Mg, ether; 2. CO2; 3. H3O+ | (2-Methylphenyl)magnesium bromide | 2-(2-Methylphenyl)acetic acid |

| 1,2-Dibromobenzene | 1. Mg, ether; 2. Propylene oxide equivalent; 3. H3O+ | 2-Bromophenylmagnesium bromide | This compound |

Derivatization from Ortho-Bromobenzaldehyde Precursors

Another classical route starts with ortho-bromobenzaldehyde. This approach leverages the reactivity of the aldehyde functional group to build the propanoic acid side chain. A one-pot method involves the condensation of 2-bromobenzaldehyde (B122850) with isopropylidene malonate in a formic acid-triethylamine system. google.comgoogle.com This is followed by reduction, hydrolysis, and decarboxylation to yield the crude 3-(2-bromophenyl)propanoic acid, which can then be purified. google.comgoogle.com While this produces a structural isomer, modifications to the reaction sequence can potentially lead to the desired 2-substituted product.

A different strategy involves a four-step reaction sequence starting from 2-bromobenzaldehyde, which includes condensation, reduction, hydrolysis, and decarboxylation to produce the crude product. google.com

Advanced and Selective Synthetic Strategies

More recent synthetic methods focus on improving efficiency, selectivity, and sustainability. These include regioselective bromination techniques, biocatalytic pathways, and modern catalytic approaches for carbon-carbon bond formation.

Regioselective Bromination Techniques in Propanoic Acid Systems

Achieving regioselectivity in the bromination of aromatic rings is a significant challenge, especially when the ring is already substituted. Direct bromination of phenylpropanoic acid often leads to a mixture of ortho, meta, and para isomers. researchgate.net To overcome this, various strategies have been developed to direct the bromine to the desired ortho position.

One approach involves the use of a directing group. For instance, an amide group can direct halogenation to the ortho position. Palladium(II)-catalyzed ortho-C-H bromination of arylacetamides has been reported using N-halosuccinimides as the halogenating agent. nih.gov This method takes advantage of the in situ formation of an imidic acid, which acts as a directing group. nih.gov While this is demonstrated for arylacetamides, similar principles could be applied to propanoic acid derivatives.

Another strategy is the use of specific brominating agents and catalysts. For example, the use of AlBr3-Br2 system in water has been shown to be an efficient and regioselective method for the bromination of some aromatic compounds. researchgate.net The choice of solvent and catalyst can significantly influence the isomer distribution.

The bromination of cinnamic acid derivatives can also be considered. The addition of bromine to the double bond of cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid. rsc.orgresearchgate.netmurov.infocsub.edu Subsequent selective dehydrobromination could potentially lead to the desired product, although controlling the regioselectivity of this elimination would be critical.

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and oxidoreductases, can be employed to carry out specific transformations under mild conditions.

A chemo-enzymatic approach could involve the lipase-catalyzed epoxidation of a suitable propenylbenzene derivative, followed by hydrolysis to a diol. nih.gov Subsequent microbial oxidation of the diol can yield a hydroxy ketone. nih.gov While not a direct route to this compound, this highlights the potential of combining chemical and enzymatic steps. For instance, a biocatalytic process could be used to introduce a chiral center, leading to an enantiomerically pure product.

The use of FAD-dependent monooxygenases is another promising avenue. These enzymes can catalyze the oxidative dearomatization of aromatic compounds, creating highly reactive intermediates that can undergo further transformations. nih.gov

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

Modern catalytic methods provide powerful tools for the efficient and selective formation of carbon-carbon bonds. organic-chemistry.orgnih.govorganic-chemistry.org These methods often utilize transition metal catalysts, such as palladium, nickel, or ruthenium. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. A two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids. mdpi.com This involves the Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene. mdpi.com This approach offers high regioselectivity and good yields. mdpi.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. For example, nickel catalysts can be used for the coupling of alkyl boranes with alkyl halides. organic-chemistry.org Additionally, nickel/photoredox dual catalysis allows for the cross-coupling of alkyltrifluoroborates with aryl halides. nih.gov These methods could potentially be adapted for the synthesis of this compound by coupling a suitable ortho-brominated aryl species with a three-carbon building block.

Table 2: Advanced Synthetic Strategies

| Strategy | Key Features | Example Reaction |

|---|---|---|

| Regioselective Bromination | Use of directing groups or specific reagents to control the position of bromination. | Palladium-catalyzed ortho-C-H bromination of arylacetamides. nih.gov |

| Biocatalysis | Use of enzymes for selective transformations under mild conditions. | Lipase-catalyzed epoxidation followed by microbial oxidation. nih.gov |

One-Pot Synthesis Protocols

One-pot synthesis offers a streamlined and efficient approach to chemical production by performing multiple reaction steps in a single reactor without isolating intermediates. This methodology is particularly advantageous for industrial applications as it reduces reaction time, minimizes waste, and lowers production costs.

A notable one-pot procedure, developed for the synthesis of the closely related 3-(2-bromophenyl)propionic acid, provides a relevant model. This process begins with 2-bromobenzaldehyde as the starting material. organic-chemistry.orgtandfonline.com The synthesis proceeds through a sequence of four key reactions within the same vessel: condensation, reduction, hydrolysis, and decarboxylation, all carried out in a formic acid-triethylamine system. organic-chemistry.orgtandfonline.com

The initial step involves the condensation of 2-bromobenzaldehyde with isopropylidene malonate. organic-chemistry.orgtandfonline.com This is followed by in-situ reduction, hydrolysis of the resulting intermediate, and finally, decarboxylation to form the crude propanoic acid derivative. The reaction is then acidified using hydrochloric acid to yield the crude product. organic-chemistry.orgtandfonline.com This one-pot method is noted for its mild reaction conditions and is suitable for both large-scale industrial production and smaller laboratory-scale preparations. tandfonline.com

Table 1: Example of a One-Pot Reaction for a Bromophenylalkanoic Acid Derivative organic-chemistry.orgtandfonline.com

| Parameter | Condition |

| Starting Material | 2-Bromobenzaldehyde |

| Reagents | Isopropylidene malonate, Formic Acid, Triethylamine |

| Reaction Sequence | Condensation -> Reduction -> Hydrolysis -> Decarboxylation |

| Acidification | Concentrated Hydrochloric Acid |

| Temperature | 90-100 °C for 2-4 hours |

| Key Advantage | Avoids isolation of intermediates, saving time and resources. |

Ultrasound-Assisted Synthetic Procedures

While specific literature detailing an ultrasound-assisted synthesis for this compound is not prevalent, the principles of sonochemistry are widely applied to enhance various organic reactions, including the synthesis of carboxylic acids and their derivatives. organic-chemistry.orgekb.eg The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates, grows, and implosively collapses microscopic bubbles—a phenomenon known as acoustic cavitation. organic-chemistry.orgwikipedia.org This process creates localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate reaction rates. ekb.egwikipedia.org

For the synthesis of carboxylic acids, ultrasound can offer several benefits:

Increased Reaction Rates: Sonication can dramatically shorten reaction times compared to conventional methods. For instance, some reactions can be completed in minutes under ultrasound irradiation versus several hours with traditional heating. organic-chemistry.org

Enhanced Yields: The high energy from cavitation can lead to more efficient conversion of reactants to products, often resulting in higher yields. ekb.eg

Milder Conditions: The rate acceleration provided by ultrasound often allows reactions to be conducted at lower temperatures, which can improve selectivity and reduce the formation of byproducts. ekb.eg

Improved Mass Transfer: The physical effects of cavitation, such as microjets and shockwaves, enhance mixing and mass transport, which is particularly beneficial for heterogeneous (multi-phase) reactions. organic-chemistry.org

In the context of synthesizing this compound, ultrasound could potentially be applied to steps like hydrolysis or esterification, where it has been shown to accelerate the acid-catalyzed hydrolysis of esters. teiwm.gr The technology represents a green chemistry approach, as it can reduce energy consumption and the need for harsh reagents or catalysts. researchgate.net

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning a synthesis from the laboratory to an industrial scale introduces critical considerations regarding cost, efficiency, safety, and product purity. For this compound and its analogs, one-pot reactions are highly favored for large-scale production due to their inherent efficiency. tandfonline.com By eliminating the need to isolate and purify intermediates, these protocols significantly shorten the production cycle and reduce capital and operational costs. tandfonline.com

A primary challenge in the industrial synthesis of brominated phenylpropanoic acids is the control of isomeric impurities. researchgate.netrsc.org For example, in the synthesis of the related 2-(4-bromophenyl)-2-methylpropanoic acid, the formation of ortho and meta isomers is a significant issue that complicates purification and can impact the quality of the final active pharmaceutical ingredient (API). researchgate.netrsc.org Therefore, a key aspect of process optimization is the development of selective reaction conditions that minimize the formation of these impurities.

Process optimization also focuses on the purification of the final product. A critical innovation in the industrial process for 3-(2-bromophenyl)propionic acid was the optimization of the recrystallization solvent system. tandfonline.com Researchers found that by carefully controlling the ratio of ethyl acetate (B1210297) to n-heptane during recrystallization, they could effectively remove a major impurity (present at about 10% in the crude product), ultimately achieving a final product purity of over 98% with a yield greater than 72%. tandfonline.com This highlights that post-reaction workup and purification are as crucial as the reaction itself for a viable industrial process. tandfonline.com

Isolation and Purification Methodologies for Synthetic Products

The isolation and purification of the final product are critical steps to ensure it meets the required purity specifications, particularly for pharmaceutical applications. For this compound and related compounds, a combination of extraction and crystallization is commonly employed. organic-chemistry.orgnih.gov

Following the synthesis, the crude product is typically isolated from the reaction mixture. In one-pot protocols, this often involves acidification of the reaction mixture, followed by filtration to collect the precipitated crude solid. organic-chemistry.orgtandfonline.com

The primary method for purification is recrystallization. A well-documented procedure for the analogous 3-(2-bromophenyl)propionic acid involves a two-stage crystallization process using a mixed solvent system of ethyl acetate and n-heptane. tandfonline.com

First Crystallization (Impurity Removal): The crude product is dissolved in ethyl acetate, and n-heptane is added. This causes the less soluble impurities to precipitate, which are then removed by filtration. organic-chemistry.orgtandfonline.com

Second Crystallization (Product Isolation): The filtrate from the first step is concentrated, and more n-heptane is added. This induces the crystallization of the desired product, which is then collected by filtration, washed, and dried. organic-chemistry.orgtandfonline.com

Table 2: Purification Data for a Bromophenylalkanoic Acid Derivative organic-chemistry.orgtandfonline.com

| Purification Step | Solvent System | Temperature | Outcome |

| Impurity Precipitation | Ethyl Acetate / n-Heptane | 15-20 °C | Removal of major impurities |

| Product Crystallization | Ethyl Acetate / n-Heptane | 5-10 °C | Isolation of final product |

| Final Purity | - | - | >98% (by HPLC) |

| Overall Yield | - | - | >72% |

Alternative purification strategies for similar compounds involve extraction with a water-immiscible organic solvent like dichloromethane, followed by drying of the organic layer with an agent such as anhydrous sodium sulfate. rsc.orgnih.gov The solvent is then evaporated, and the resulting solid can be further purified by suspending it in a non-polar solvent like hexanes to wash away remaining impurities before filtration. nih.gov For enantiomerically pure products, chromatographic methods, such as filtration through a silica (B1680970) gel plug, may be used. teiwm.gr

Chemical Reactivity and Transformations of 2 2 Bromophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in various condensation and derivatization reactions.

Esterification Reactions

One of the most fundamental transformations of a carboxylic acid is its conversion to an ester. 2-(2-Bromophenyl)propanoic acid can be esterified through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the alcohol is often used in excess as the solvent to favor the formation of the ester product. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Alternative methods for esterification include reaction with alkyl halides. This can be achieved by first converting the carboxylic acid into its more nucleophilic carboxylate salt. The use of a base, such as tetrabutylammonium fluoride (Bu₄NF), can generate the carboxylate ion in situ, which then reacts with an alkyl halide to produce the corresponding ester in moderate to good yields. nih.gov

| Reactant (Alcohol) | Product (Ester) | Common Method |

|---|---|---|

| Methanol | Methyl 2-(2-bromophenyl)propanoate | Fischer Esterification |

| Ethanol | Ethyl 2-(2-bromophenyl)propanoate | Fischer Esterification |

| Benzyl Alcohol | Benzyl 2-(2-bromophenyl)propanoate | Fischer Esterification |

| Isopropyl Alcohol | Isopropyl 2-(2-bromophenyl)propanoate | Fischer Esterification |

Amide Formation and Related Condensation Reactions

The carboxylic acid group of this compound can be converted into an amide by reaction with ammonia or a primary or secondary amine. The direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org

To facilitate amide bond formation under milder conditions, activating agents are frequently employed. libretexts.org Reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. libretexts.org Catalytic methods involving boric acid derivatives have also been shown to be highly effective for direct amidation reactions between carboxylic acids and amines, proceeding under mild conditions. organic-chemistry.org These catalysts facilitate the dehydration process required for amide formation. organic-chemistry.orgrsc.org

| Reactant (Amine) | Product (Amide) | General Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 2-(2-Bromophenyl)propanamide | Condensation/Amidation |

| Aniline | N-phenyl-2-(2-bromophenyl)propanamide | Condensation/Amidation |

| Morpholine | (2-(2-Bromophenyl)propanoyl)morpholine | Condensation/Amidation |

| Benzylamine | N-benzyl-2-(2-bromophenyl)propanamide | Condensation/Amidation |

Derivatization to Heterocyclic Systems

The carboxylic acid functionality serves as a key anchor point for the construction of various heterocyclic ring systems. Through cyclocondensation reactions, where the carboxylic acid reacts with a molecule containing two or more functional groups, a new ring can be formed. acs.org For example, reacting this compound with bifunctional reagents such as substituted hydrazines or hydroxylamines can lead to the formation of five- or six-membered heterocycles. These reactions typically involve an initial amide or ester formation followed by an intramolecular cyclization step. The specific outcome depends on the nature of the bifunctional reagent and the reaction conditions employed. acs.org Such transformations are fundamental in medicinal chemistry for creating novel molecular scaffolds. google.com

Transformations at the Aryl Bromide Position

The bromine atom attached to the phenyl ring is a versatile handle for further molecular modification, primarily through substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces the halide on the aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In this compound, the propanoic acid group is in the ortho position to the bromine atom. While not as strongly activating as a nitro group, the carboxylic acid's electron-withdrawing inductive effect can help facilitate nucleophilic attack at the ipso-carbon (the carbon atom bonded to the bromine). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate, and second, the bromide ion is eliminated to restore the aromaticity of the ring. libretexts.org

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (NaOCH₃) | 2-(2-Methoxyphenyl)propanoic acid |

| Ammonia (NH₃) | 2-(2-Aminophenyl)propanoic acid |

| Sodium hydrosulfide (NaSH) | 2-(2-Mercaptophenyl)propanoic acid |

| Sodium cyanide (NaCN) | 2-(2-Cyanophenyl)propanoic acid |

Halogen Exchange Reactions

The bromine atom on the phenyl ring can be replaced by another halogen through a halogen exchange reaction. These transformations are often catalyzed by transition metals, such as copper or palladium, or can be facilitated by specific reagents. For instance, an aryl bromide can be converted to an aryl iodide in the presence of an iodide salt. Similarly, conversion to an aryl fluoride can be achieved using fluoride sources, although this often requires more specific conditions. researcher.life These reactions are valuable for introducing different halogens into the molecule, which can significantly alter its chemical properties and reactivity in subsequent synthetic steps. researcher.life

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. The presence of the bromo-substituent on the aromatic ring allows it to act as an electrophilic partner in these transformations. Among the most powerful of these is the Suzuki-Miyaura coupling reaction. libretexts.orgsigmaaldrich.com

The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com For this compound, this reaction would form a new carbon-carbon bond at the C2 position of the phenyl ring, replacing the bromine atom. The general scheme involves the coupling of the aryl bromide with an organoboron species (R'-BY₂) to yield a biaryl product. jsynthchem.com The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the carboxylic acid moiety present in the substrate. youtube.com

The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps:

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group (R') to the palladium(II) complex, displacing the halide. jsynthchem.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. The choice of these components is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. mdpi.com Aryl bromides are common electrophiles for this reaction, generally showing higher reactivity than aryl chlorides but less than aryl iodides. yonedalabs.comwikipedia.org

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of catalyst) | K₂CO₃, K₃PO₄, NaOH | Dioxane, Toluene, DMF | 80-110 °C |

| Pd(OAc)₂ | PCy₃, P(t-Bu)₃, SPhos, XPhos | Cs₂CO₃, K₃PO₄ | THF, Toluene | Room Temp to 100 °C |

| [PdCl₂(dppf)] | dppf (integral part of catalyst) | Na₂CO₃, Et₃N | DMF/Water, Ethanol | 80-100 °C |

Intramolecular Cyclization Reactions for Carbocyclic Ring Formation

The structure of this compound, with a reactive aryl bromide and a propanoic acid side chain in an ortho relationship, is well-suited for intramolecular cyclization to form new carbocyclic rings. Such reactions are powerful tools for constructing polycyclic frameworks. organicreactions.org Two prominent potential pathways for this transformation are the intramolecular Heck reaction and the intramolecular Friedel-Crafts acylation.

The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene tethered to it within the same molecule. organicreactions.orgwikipedia.org To utilize this pathway, the propanoic acid side chain of this compound would first need to be converted into a derivative containing an alkene, such as an allyl ester or an acrylamide. The subsequent palladium-catalyzed reaction would proceed via oxidative addition of the C-Br bond, followed by intramolecular migratory insertion of the tethered alkene (carbopalladation). wikipedia.org This cyclization is typically followed by β-hydride elimination to yield the final cyclic product and regenerate the catalyst. libretexts.org This method is highly effective for forming five- and six-membered rings and can be used to create congested tertiary and quaternary carbon centers. organicreactions.orgchim.it The regioselectivity of the cyclization is generally high in intramolecular processes, favoring exo-cyclization for the formation of smaller rings. princeton.edu

Alternatively, intramolecular Friedel-Crafts acylation provides a classic method for forming cyclic ketones. wikipedia.org This pathway would involve converting the carboxylic acid group of this compound into a more reactive acylating agent, typically an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst such as AlCl₃, the aromatic ring acts as a nucleophile, attacking the electrophilic acyl group to close the ring. researchgate.netmasterorganicchemistry.com This electrophilic aromatic substitution reaction would result in the formation of a six-membered carbocyclic ring fused to the benzene (B151609) ring, yielding a tetralone derivative. This method is particularly effective for the formation of six-membered rings. masterorganicchemistry.com

Mechanistic Investigations of Reaction Pathways

The mechanisms of the transformations involving this compound are defined by key reactive intermediates. Computational and experimental studies on analogous systems have provided significant insight into these species.

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the catalytic cycle involves several well-characterized palladium intermediates. mdpi.com The cycle begins with the catalytically active 14-electron Pd(0)L₂ species (where L is a ligand, such as a phosphine). princeton.edu

Oxidative Addition Intermediate : Upon reaction with this compound, a Pd(II) species, ArPd(Br)L₂, is formed. wikipedia.org This is a square planar complex where the palladium has inserted into the carbon-bromine bond.

Transmetalation Intermediate : After activation of the boronic acid by a base to form a boronate complex, a pre-transmetalation intermediate with a Pd–O–B linkage can form. rsc.orgrsc.org This facilitates the transfer of the aryl group from boron to palladium, yielding a diarylpalladium(II) intermediate, ArPd(Ar')L₂.

Reductive Elimination : This diaryl intermediate undergoes reductive elimination, often from a cis-isomeric form, to release the biaryl product and regenerate the Pd(0)L₂ catalyst. libretexts.org

For the intramolecular Heck reaction , the key intermediate follows the oxidative addition of the Pd(0) catalyst to the C-Br bond.

σ-Alkylpalladium(II) Intermediate : After the initial oxidative addition, the tethered alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. wikipedia.org This forms a new carbon-carbon bond and results in a cyclic σ-alkylpalladium(II) intermediate. chim.it The subsequent fate of this intermediate, typically β-hydride elimination, determines the final product structure.

In the case of intramolecular Friedel-Crafts acylation , the reaction proceeds through a non-metallic intermediate.

Acylium Ion : The reaction of the derived acyl chloride with a Lewis acid (e.g., AlCl₃) generates a highly electrophilic acylium ion (R-C≡O⁺). This species is the active electrophile that is attacked by the electron-rich aromatic ring to initiate ring closure. researchgate.net

The rates and outcomes of reactions involving this compound are governed by their kinetic and thermodynamic profiles.

In intramolecular cyclizations , both kinetic and thermodynamic factors control ring size and selectivity. Intramolecular reactions benefit from a reduced entropic cost compared to their intermolecular counterparts because the reacting groups are tethered, leading to a higher effective concentration. wikipedia.org

Kinetics : The rate of ring closure is highly dependent on the size of the ring being formed. For cyclizations forming carbocycles, the formation of 5- and 6-membered rings is kinetically favored over smaller (3-4 membered) or medium-sized (7-12 membered) rings. This trend reflects a balance between angle strain in the transition state (disfavoring small rings) and unfavorable entropy (disfavoring larger rings). wikipedia.org

Thermodynamics : The thermodynamic stability of the resulting carbocycle is a crucial driving force. Six-membered rings, such as those formed via intramolecular Friedel-Crafts acylation of a this compound derivative, are generally strain-free and thermodynamically stable. In intramolecular Heck reactions, the formation of the thermodynamically more stable product can sometimes be achieved through isomerization of the double bond in the product via re-insertion of an intermediate Pd-hydride complex. chim.it

Advanced Spectroscopic and Analytical Characterization of 2 2 Bromophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(2-Bromophenyl)propanoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group.

The aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring. Due to the ortho substitution, these protons are chemically non-equivalent and will display coupling to each other. The proton ortho to the bromine and meta to the propanoic acid substituent, and the proton meta to the bromine and ortho to the propanoic acid substituent are expected to be the most deshielded.

The methine proton (CH) of the propanoic acid moiety is anticipated to appear as a quartet, due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be downfield due to the proximity of both the aromatic ring and the carboxylic acid group. The methyl protons (CH₃) will likely present as a doublet, resulting from coupling with the single methine proton. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | N/A |

| Aromatic Protons (Ar-H) | 7.10 - 7.60 | Multiplet | 7.0 - 8.0 |

| Methine (-CH) | ~3.80 | Quartet | ~7.2 |

| Methyl (-CH₃) | ~1.50 | Doublet | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will provide information on the nine distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum. The carbon atom attached to the bromine (C-Br) will also exhibit a characteristic chemical shift. The remaining aromatic carbons will have shifts influenced by the positions of the two substituents. The methine and methyl carbons of the propanoic acid side chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~175-180 |

| Aromatic C-Br | ~122-125 |

| Aromatic C-C (ipso) | ~140-145 |

| Aromatic C-H | ~127-134 |

| Methine (-CH) | ~45-50 |

| Methyl (-CH₃) | ~18-22 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS can be used for its detection and quantification in complex mixtures. In a typical analysis, the compound would be separated on a reversed-phase HPLC column and then introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₉BrO₂), the expected exact mass of the molecular ion [M] can be calculated. This high-resolution measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identification.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M+H]⁺ | 228.9862 | 230.9841 |

| [M-H]⁻ | 226.9716 | 228.9695 |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band around 1700-1725 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region, and the C-Br stretch will likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, being complementary to IR, is also a useful tool. The C=O stretch is generally a weaker band in Raman compared to IR. However, the aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be very informative for substitution patterns. The C-Br stretching vibration is also expected to be Raman active.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) | Moderate |

| Aromatic | C-H stretch | ~3050-3100 | Moderate |

| Aliphatic | C-H stretch | ~2850-2970 | Moderate |

| Aromatic | C=C stretch | 1450-1600 | Strong |

| Phenyl-Br | C-Br stretch | 500-600 | Moderate |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most distinctive feature is the carboxylic acid group. This gives rise to a very broad O-H stretching vibration, typically observed in the range of 3300 to 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding between molecules. docbrown.info The presence of a sharp and intense absorption band for the carbonyl (C=O) stretching vibration is also a key indicator, generally appearing between 1725 and 1700 cm⁻¹. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H | Stretching (Carboxylic Acid) | Broad, Strong |

| 3100 - 3000 | C-H | Stretching (Aromatic) | Medium |

| 2975 - 2850 | C-H | Stretching (Alkyl) | Medium |

| 1725 - 1700 | C=O | Stretching (Carboxylic Acid) | Strong, Sharp |

| 1600 - 1450 | C=C | Stretching (Aromatic Ring) | Medium to Weak |

| ~1410 & ~920 | O-H | Bending (Carboxylic Acid Dimer) | Broad, Medium |

| ~1250 | C-O | Stretching (Carboxylic Acid) | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would prominently feature the symmetric stretching vibrations of the aromatic ring. The C=C stretching vibrations of the benzene ring would be expected to produce strong signals. The C=O stretching of the carboxylic acid is also Raman active. In contrast to its broad appearance in the IR spectrum, the O-H stretch of the carboxylic acid is typically a weak and poorly defined feature in the Raman spectrum. The C-Br stretch would also be observable.

Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Bond | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3100 - 3050 | C-H | Stretching (Aromatic) | Medium |

| 2950 - 2850 | C-H | Stretching (Alkyl) | Medium |

| 1700 - 1650 | C=O | Stretching (Carboxylic Acid) | Medium |

| 1610 - 1590 | C=C | Stretching (Aromatic Ring) | Strong |

| ~1000 | C-C | Ring Breathing (Aromatic) | Strong |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable tool for investigating the crystalline structure of solid materials. It provides detailed information about the arrangement of atoms and molecules within a crystal lattice. springernature.com

This technique also reveals how the molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds. For carboxylic acids like this compound, it is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxylic acid groups. While specific crystallographic data for this compound is not widely published, a single-crystal XRD analysis would provide the parameters listed in the table below.

Table 3: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is essential for separating a compound from any impurities, byproducts, or starting materials. It is the primary method for assessing the purity of a substance and for quantifying its concentration.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. For a carboxylic acid like this compound, which has limited volatility, a derivatization step is often required. This typically involves converting the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular "fingerprint," allowing for the unequivocal identification of the compound and any impurities. nih.govthepharmajournal.com

Table 4: Hypothetical GC-MS Method Parameters and Expected Fragments for Methyl 2-(2-Bromophenyl)propanoate

| Parameter | Description |

|---|---|

| GC Column | DB-5ms or similar nonpolar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature followed by a ramp to a final temperature to elute all components. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Fragments (m/z) | - Molecular Ion [M]⁺ - [M - OCH₃]⁺ (Loss of methoxy group) - [C₇H₆Br]⁺ (Bromotropylium ion) - [C₆H₄Br]⁺ (Bromophenyl fragment) |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment and quantitation of non-volatile or thermally sensitive compounds like this compound. pensoft.net A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18 or C8) using a polar mobile phase. The mobile phase is usually a mixture of water (often acidified with an agent like trifluoroacetic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol. mdpi.comresearchgate.net Separation occurs based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Detection is commonly achieved with an ultraviolet (UV) detector, as the benzene ring and carbonyl group in the molecule absorb UV light. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitation, a calibration curve is generated by analyzing solutions of a known standard at various concentrations. longdom.org

Table 5: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water (e.g., 0.1% H₃PO₄) and Acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

| Detection | UV at ~220 nm |

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, such as this compound. By comparing the experimentally determined mass percentages of the constituent elements to the theoretically calculated values, researchers can confirm the compound's identity and assess its purity.

The theoretical elemental composition of this compound is derived from its molecular formula, C₉H₉BrO₂ nih.govsigmaaldrich.comnih.gov, and the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, and Oxygen). The molecular weight of the compound is 229.07 g/mol nih.govsigmaaldrich.comnih.gov.

Detailed Research Findings

Research studies employing elemental analysis for this compound focus on validating its synthesis and purity. The analysis typically involves combustion of a precisely weighed sample of the compound. The resulting combustion products (such as carbon dioxide, water, and hydrogen bromide) are collected and measured to determine the mass percentages of carbon, hydrogen, and bromine. The oxygen percentage is commonly determined by difference.

The findings from such analyses are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the compound. While specific experimental datasets are proprietary to the conducting laboratories, the standard for acceptance relies on this close agreement. For this compound, the expected theoretical percentages are detailed in the table below. Any significant deviation from these values in an experimental result would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 47.19% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.96% |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.88% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.97% |

| Total | C₉H₉BrO₂ | | | 229.06 | 100.00% |

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in Multistep Synthetic Pathways towards Advanced Molecules

The application of 2-(2-Bromophenyl)propanoic acid as a precursor in multistep syntheses is primarily centered on leveraging its dual functional handles: the carboxylic acid group and the aryl bromide. The carboxylic acid allows for a variety of classical transformations, including amidation and esterification, to build more complex side chains. The ortho-bromine substituent is a key feature, enabling its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

While specific, widely-cited examples of its use in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its structural motif is present in more complex molecules, suggesting its role as a key intermediate. For instance, derivatives of 2-phenylpropanoic acid are core structures in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Although this compound itself is not the final active pharmaceutical ingredient, its structure represents a valuable synthon for the synthesis of novel therapeutic agents through modification of the phenyl ring and the propanoic acid moiety.

The strategic placement of the bromine atom allows for the introduction of various substituents at the 2-position of the phenyl ring, which can be critical for modulating the biological activity and pharmacokinetic properties of the target molecules.

Strategies for Chemical Derivatization to Enhance Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through various derivatization strategies targeting its key functional groups.

Table 1: Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Reagents and Conditions | Resulting Functional Group | Synthetic Utility |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Protection of the carboxylic acid, precursor for reductions |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide | Introduction of nitrogen-containing moieties, building block for peptides |

| Carboxylic Acid | Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol | Precursor for further oxidation or etherification |

| Aryl Bromide | Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Biaryl | Formation of carbon-carbon bonds, construction of complex scaffolds |

| Aryl Bromide | Heck Coupling | Alkene, Palladium catalyst, Base | Substituted Alkene | Formation of carbon-carbon bonds, introduction of vinyl groups |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Aryl Amine | Formation of carbon-nitrogen bonds, synthesis of anilines |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Aryl Alkyne | Formation of carbon-carbon bonds, introduction of alkyne functionality |

These derivatization reactions transform this compound into a more versatile intermediate, opening up a wider range of possibilities for its incorporation into target molecules. For example, converting the carboxylic acid to an ester or amide can be a crucial step to prevent its interference in subsequent cross-coupling reactions at the aryl bromide position.

Integration into Diverse Molecular Architectures

The bifunctional nature of this compound facilitates its integration into a variety of molecular architectures. The propanoic acid side chain can act as a linker or a pharmacophore, while the bromophenyl ring serves as a scaffold for further functionalization.

One potential application lies in the synthesis of heterocyclic compounds. The ortho-positioning of the bromine and the propanoic acid side chain can be exploited in intramolecular cyclization reactions to form fused ring systems. For example, following a cross-coupling reaction to introduce a suitable functional group at the 2-position, the propanoic acid moiety could participate in a ring-closing reaction to generate novel heterocyclic structures, which are prevalent in medicinal chemistry.

Furthermore, the integration of this building block into larger molecules can be achieved through sequential reactions. For instance, the carboxylic acid could be used to attach the molecule to a solid support for combinatorial synthesis, while the aryl bromide is employed in a series of solution-phase cross-coupling reactions to build up a complex molecular framework.

While the direct and widespread application of this compound in complex organic synthesis is not as extensively reported as some of its isomers, its unique structure provides a valuable tool for synthetic chemists in the design and construction of novel and intricate molecules for various applications, including drug discovery and materials science. Further exploration of its reactivity and synthetic potential is likely to uncover new and innovative applications for this versatile building block.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps .

- Waste Disposal : Follow local regulations for halogenated organics (e.g., incineration ).

- Exposure Monitoring : Implement air sampling per OSHA 29 CFR 1910.1020 .

What analytical techniques detect impurities in this compound, and how are they validated?

Advanced Research Question

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate impurities (e.g., dehalogenated byproducts). Method validation includes linearity (R² ≥ 0.99), LOD/LOQ (<1 ppm), and precision (%RSD < 2) .

- LC-MS : High-resolution MS identifies trace impurities (e.g., 3-(2-Bromophenyl)propanoic acid isomer) via exact mass matching .

- Reference Standards : Use certified impurities (e.g., 4-Ethylphenylpropanoic acid ) for calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.